molecular formula C8H14N2 B6615062 2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine CAS No. 90152-60-6

2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine

Cat. No.: B6615062
CAS No.: 90152-60-6
M. Wt: 138.21 g/mol
InChI Key: PUKVGBPMTQRQGP-UHFFFAOYSA-N
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Description

2-Methyl-1-(1H-pyrrol-2-yl)propan-2-amine (C₈H₁₄N₂) is a secondary amine featuring a pyrrole ring substituted at the 2-position with a 2-methylpropane-2-amine group. Its molecular structure (SMILES: CC(C)(CC1=CC=CN1)N, InChIKey: PUKVGBPMTQRQGP-UHFFFAOYSA-N) highlights a rigid pyrrole core connected to a branched aliphatic amine . This compound is of interest in medicinal chemistry due to structural similarities to bioactive amines, such as serotonin receptor ligands .

Properties

IUPAC Name

2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2,9)6-7-4-3-5-10-7/h3-5,10H,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKVGBPMTQRQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of pyrrole with an appropriate alkylating agent under controlled conditions. For instance, the reaction of pyrrole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate can yield the desired compound . Another method involves the use of a Grignard reagent, where pyrrole is reacted with 2-methylpropan-2-ylmagnesium bromide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the efficiency of the reaction. The use of continuous flow reactors and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Key Structural Features Physicochemical Properties Pharmacological Relevance
2-Methyl-1-(1H-pyrrol-2-yl)propan-2-amine C₈H₁₄N₂ Pyrrole ring, branched aliphatic amine Moderate lipophilicity, aromatic π-system Serotonin receptor ligand potential
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine C₉H₁₇N₃ N-methylpyrrole, methylene bridge Increased flexibility, reduced aromaticity Modified receptor binding kinetics
2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine C₇H₁₃N₃ Pyrazole ring, adjacent N atoms Higher polarity, enhanced solubility Hydrogen-bonding interactions
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine C₉H₁₉N₃ Piperazine ring, tertiary amine High basicity, improved solubility CNS-targeting drug candidate

Key Research Findings

  • Electronic Effects : Pyrrole-containing compounds exhibit electron-rich aromatic systems, favoring interactions with electron-deficient receptor regions. Pyrazole and piperazine analogues introduce polarity and basicity, respectively, altering bioavailability .
  • Flexible linkers (e.g., methylene bridges) may enhance conformational adaptability .

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